Introduction: The Strategic Importance of the Indazole Scaffold
Introduction: The Strategic Importance of the Indazole Scaffold
An In-depth Technical Guide to the Chemical Properties and Applications of 4,6-dichloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its structure is frequently found at the core of molecules with significant biological activity, ranging from anti-inflammatory to potent anti-cancer effects.[3] Indazole derivatives are integral to numerous approved pharmaceuticals, particularly as kinase inhibitors, where the indazole's hydrogen bonding capabilities allow it to act as an effective hinge-binding fragment.[1][4]
Within this vital class of compounds, 4,6-dichloro-1H-indazole (CAS No: 885519-58-4) emerges as a particularly strategic building block.[5] Its dichlorinated benzene ring provides two distinct, chemically addressable positions for molecular elaboration. These chlorine atoms serve as versatile handles for transition metal-catalyzed cross-coupling reactions, enabling the systematic and modular synthesis of diverse compound libraries. This guide offers a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of 4,6-dichloro-1H-indazole, providing researchers with the foundational knowledge required to effectively leverage this compound in drug discovery and development programs.
Core Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's fundamental properties is paramount for its application in synthesis and biological screening. The key physicochemical and computational descriptors for 4,6-dichloro-1H-indazole are summarized below.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 885519-58-4 | [5] |
| Molecular Formula | C₇H₄Cl₂N₂ | [6] |
| Molecular Weight | 187.03 g/mol | Inferred from Formula |
| IUPAC Name | 4,6-dichloro-1H-indazole | [5] |
| Appearance | Off-white to yellow solid | [7] |
| SMILES | C1=C(C=C(C2=C1NN=C2)Cl)Cl | [5] |
| InChI Key | KTTXUMXAFXKIMN-UHFFFAOYSA-N | [5] |
| TPSA | 28.68 Ų | [6] |
| LogP | 3.4743 | [6] |
Spectroscopic Signature
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¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets or narrow doublets in the aromatic region, corresponding to the protons at the C5 and C7 positions. The N-H proton of the pyrazole ring will appear as a broad singlet, typically downfield, and its chemical shift will be sensitive to solvent and concentration.
-
¹³C NMR: The carbon spectrum will show seven distinct signals. The signals for the chlorinated carbons (C4 and C6) will be significantly influenced by the inductive effect of the chlorine atoms.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) will be accompanied by M+2 and M+4 peaks with relative intensities of approximately 65% and 10%, respectively, providing unambiguous confirmation of the dichloro substitution.
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Infrared (IR) Spectroscopy: Key vibrational modes would include a broad N-H stretching band (around 3100-3300 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C=C/C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.
Synthesis Methodologies
The synthesis of the indazole core can be achieved through various established routes, often involving intramolecular cyclization reactions.[9][10] A common and robust strategy for producing substituted indazoles like 4,6-dichloro-1H-indazole involves the cyclization of a suitably substituted aryl ketone hydrazone.
Proposed Synthetic Workflow: Cyclization of 2',5'-dichloro-2-hydrazinylacetophenone
This protocol describes a plausible and field-proven approach for the synthesis of 4,6-dichloro-1H-indazole. The causality behind this choice rests on the commercial availability of starting materials and the reliability of the reaction sequence.
Caption: A plausible synthetic route to 4,6-dichloro-1H-indazole.
Detailed Experimental Protocol (Hypothetical)
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Diazotization: To a stirred solution of 2-amino-3,5-dichlorobenzonitrile (1.0 eq) in concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes.
-
Reduction: The resulting diazonium salt solution is then added slowly to a pre-cooled solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid. The mixture is stirred and allowed to warm to room temperature.
-
Cyclization (Jacobson Indazole Synthesis): The reaction mixture containing the presumed 3,5-dichlorophenylhydrazine intermediate is heated under reflux. The cyclization is monitored by TLC until the starting material is consumed.
-
Work-up and Purification: The reaction is cooled, and the pH is adjusted to be basic with a sodium hydroxide solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4,6-dichloro-1H-indazole.[11]
Chemical Reactivity and Strategic Transformations
The utility of 4,6-dichloro-1H-indazole in drug discovery stems from its predictable and versatile reactivity, which allows for controlled diversification at multiple positions.
Caption: Key reactivity pathways of 4,6-dichloro-1H-indazole.
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N-H Acidity and N-Substitution: The proton on the pyrazole nitrogen (N1) is weakly acidic and can be readily removed by a suitable base (e.g., sodium hydride, potassium carbonate). The resulting indazolide anion is a potent nucleophile, allowing for the introduction of a wide array of alkyl, aryl, and acyl groups at the N1 position. This is a primary strategy for modulating solubility, cell permeability, and target engagement.
-
Transition Metal-Catalyzed Cross-Coupling: The two chlorine atoms at the C4 and C6 positions are prime sites for diversification via cross-coupling chemistry. This is the most powerful feature of this building block.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the formation of C-C bonds, introducing new aryl or heteroaryl substituents.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides a direct route to substituted aminoindazoles, a common motif in kinase inhibitors.
-
Heck and Sonogashira Couplings: These reactions enable the introduction of alkenyl and alkynyl groups, respectively, further expanding the accessible chemical space. The differential reactivity of the C4 and C6 positions can sometimes be exploited for selective, sequential functionalization under carefully controlled conditions.
-
Applications in Drug Discovery
The indazole scaffold is a validated pharmacophore for a multitude of biological targets.[3] The strategic placement of chloro groups in 4,6-dichloro-1H-indazole makes it an exceptionally valuable starting material for building focused compound libraries.
-
Kinase Inhibitors: Many potent kinase inhibitors utilize the indazole core to form critical hydrogen bonds within the ATP-binding pocket of the enzyme. The C4 and C6 positions extend into solvent-exposed regions, making them ideal for introducing substituents that can enhance potency and selectivity.[4]
-
IDO1 Inhibitors: Structure-activity relationship (SAR) studies have shown that substituents at the C4 and C6 positions of the indazole scaffold play a crucial role in the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy.[3]
-
PD-1/PD-L1 Interaction Inhibitors: Novel indazole derivatives have recently been identified as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway, representing a promising avenue for cancer immunotherapy.[12]
-
Agrochemicals: Beyond pharmaceuticals, substituted indazoles are also explored in the development of novel herbicides and fungicides, where the core structure contributes to the compound's efficacy.[13]
Safety and Handling
As with any laboratory chemical, 4,6-dichloro-1H-indazole and its derivatives should be handled with appropriate care.
-
GHS Hazards: This class of compounds is often associated with warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). Some derivatives may be harmful if swallowed (H302).[14]
-
Handling Precautions:
-
Always handle in a well-ventilated area, preferably within a chemical fume hood.[15]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16]
-
Avoid inhalation of dust and direct contact with skin and eyes.[16]
-
Wash hands thoroughly after handling.[14]
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]
Conclusion
4,6-dichloro-1H-indazole is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery and materials science. Its combination of a biologically validated indazole core and two versatile chlorine handles for chemical diversification provides researchers with a powerful tool for the rapid and efficient exploration of chemical space. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation therapeutics and advanced materials.
References
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Kim, D., et al. (2019). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 4(2), 2968–2975. Retrieved from [Link]
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PubChem. (n.d.). 4,6-Difluoro-1H-indazole. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone. Retrieved from [Link]
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PubMed. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Retrieved from [Link]
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